![molecular formula C10H14N2 B1525878 N-[2-(pyridin-2-yl)ethyl]cyclopropanamine CAS No. 1182884-57-6](/img/structure/B1525878.png)
N-[2-(pyridin-2-yl)ethyl]cyclopropanamine
Descripción general
Descripción
N-[2-(pyridin-2-yl)ethyl]cyclopropanamine (NPCA) is a cyclopropanamine derivative that has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and drug discovery. NPCA has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant. NPCA has also been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. As such, NPCA has potential applications in the treatment of various inflammatory diseases.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Research has explored the synthesis and structural analysis of novel chemical compounds closely related to N-[2-(pyridin-2-yl)ethyl]cyclopropanamine. These compounds, including N-(Cyclopropylmethylene)phenylamines and cyclopropyl 2-pyridyl ketones, underwent various reduction processes, illustrating the chemical reactivity and potential applications of cyclopropyl and pyridinyl groups in chemical synthesis (Meuer et al., 1984).
- Another study involved the synthesis of chiral ruthenium(II)–bis(2-oxazolin-2-yl)pyridine complexes, showcasing their efficiency in asymmetric catalytic cyclopropanation of olefins and diazoacetates. This indicates the potential utility of pyridinyl-based ligands in catalysis and asymmetric synthesis (Nishiyama et al., 1995).
Chemical Reactivity and Functionalization
- A study on the reactivity of Y(3)N@C(80) derivatives, involving 1,3-dipolar cycloaddition of N-ethylazomethine ylide, demonstrated regioselective functionalization at specific bond sites. This research highlighted how the nature of encapsulated metal clusters in metallofullerenes can significantly influence chemical reactivity, providing insights into the manipulation of cyclopropyl-containing compounds (Cardona et al., 2005).
- Research on mono- and di-nuclear nickel(II) thiocyanate complexes with tridentate N3 donor Schiff bases, where the ligand involved N1-(1-pyridin-2-yl-ethylidine)propane-1,3-diamine, provided valuable information about the synthesis, structure, and magnetic properties of these complexes. This contributes to our understanding of the applications of pyridin-2-yl groups in the field of coordination chemistry and magnetic materials (Chattopadhyay et al., 2010).
Biological Applications and Mechanisms
- The compound N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm), similar in structure to N-[2-(pyridin-2-yl)ethyl]cyclopropanamine, was studied for its role in inducing programmed cell death through polyamine catabolism. This research provides insights into the potential biological and therapeutic applications of cyclopropyl and pyridinyl-containing compounds in inducing selective cytotoxic activity (Ha et al., 1997).
Catalytic and Synthetic Applications
- The synthesis and bioactivity of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related compounds were studied for their herbicidal and fungicidal activities. This highlights the potential of cyclopropane and pyridine derivatives in agricultural chemistry (Tian et al., 2009).
Propiedades
IUPAC Name |
N-(2-pyridin-2-ylethyl)cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-7-11-9(3-1)6-8-12-10-4-5-10/h1-3,7,10,12H,4-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBRSJGUWGKUFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(pyridin-2-yl)ethyl]cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



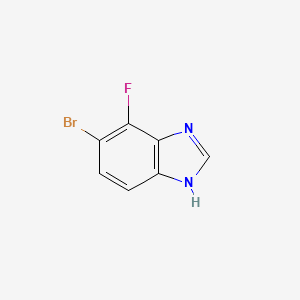
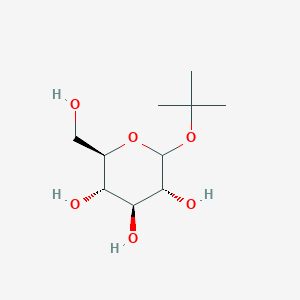
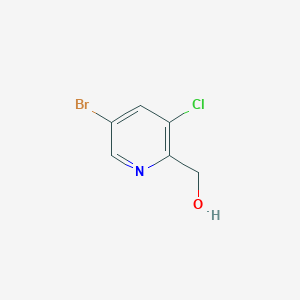
![8-Bromo-6-chloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1525799.png)
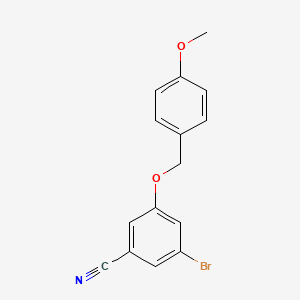
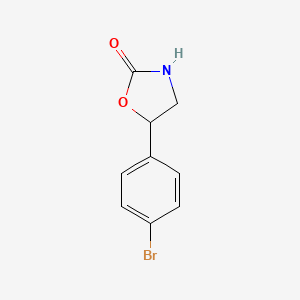
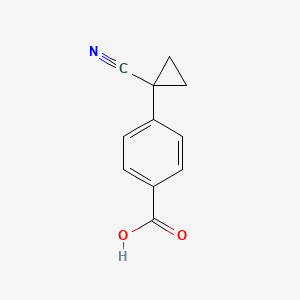
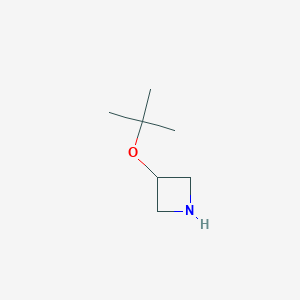
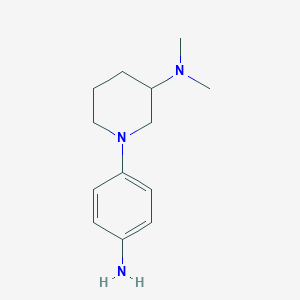
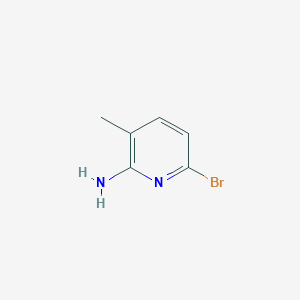
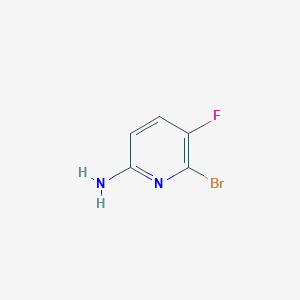
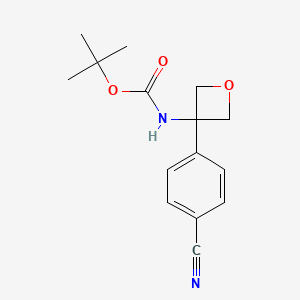
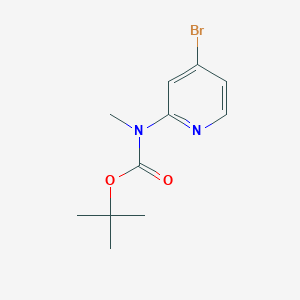
![3-Bromo-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one](/img/structure/B1525818.png)